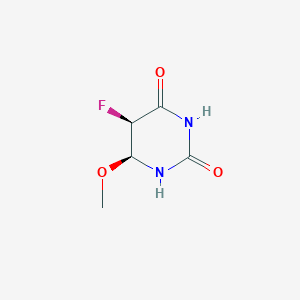
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, also known as 5-fluoromevalonolactone, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of lactones and is structurally similar to mevalonic acid, which is an important intermediate in the biosynthesis of cholesterol and other isoprenoids. In
Mechanism Of Action
The mechanism of action of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the inhibition of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical And Physiological Effects
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to decrease the production of cholesterol and other isoprenoids, which can lead to a decrease in the risk of cardiovascular disease. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of various inflammatory and autoimmune diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its specificity for HMG-CoA reductase. This specificity allows for the selective inhibition of this enzyme, which can be useful in studying the role of cholesterol biosynthesis in various diseases. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione. One direction is the investigation of its potential use in the treatment of various diseases, such as cardiovascular disease, inflammatory diseases, and autoimmune diseases. Another direction is the development of more efficient synthesis methods for (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, which can lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione can lead to the development of more potent and selective inhibitors of HMG-CoA reductase.
Synthesis Methods
The synthesis of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the reaction of 6-methoxy-1,3-diazinane-2,4-dione with fluorine gas in the presence of a catalyst. This reaction results in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the diazinane ring. The stereochemistry of the resulting compound is determined by the chirality of the starting material.
Scientific Research Applications
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
properties
CAS RN |
154121-06-9 |
|---|---|
Product Name |
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione |
Molecular Formula |
C5H7FN2O3 |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
InChI Key |
KLZMCSZRWICXBK-OKKQSCSOSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
SMILES |
COC1C(C(=O)NC(=O)N1)F |
Canonical SMILES |
COC1C(C(=O)NC(=O)N1)F |
synonyms |
2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



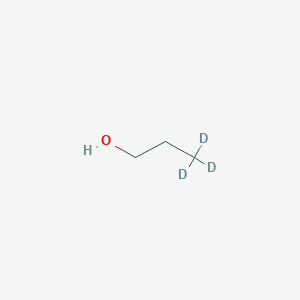
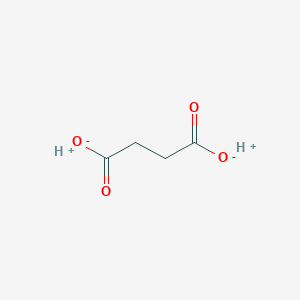
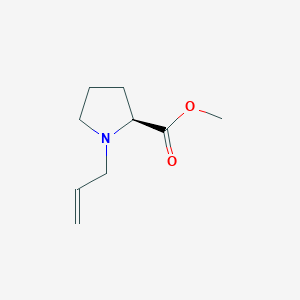
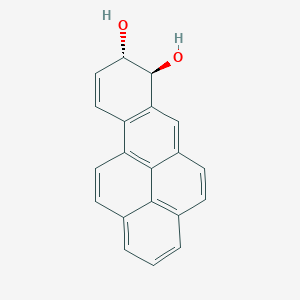
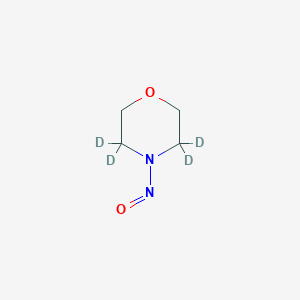
![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)
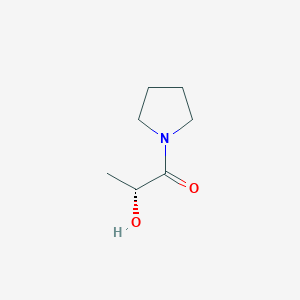
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)
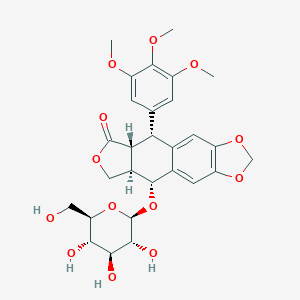
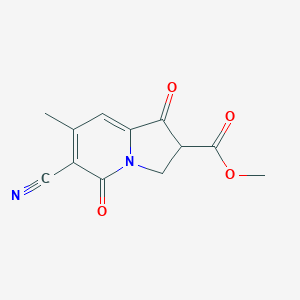
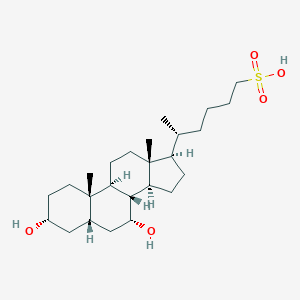
![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)